4-Amino-6-chloro-1,3-benzenedisulfonamide
CAS No.: 121-30-2
Cat. No.: VC21352839
Molecular Formula: C6H8ClN3O4S2
Molecular Weight: 285.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 121-30-2 |
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Molecular Formula | C6H8ClN3O4S2 |
Molecular Weight | 285.7 g/mol |
IUPAC Name | 4-amino-6-chlorobenzene-1,3-disulfonamide |
Standard InChI | InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) |
Standard InChI Key | IHJCXVZDYSXXFT-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Canonical SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Appearance | White to Light Brown Solid |
Boiling Point | 518 °F at 760 mmHg (decomposes) (NTP, 1992) 181.5 °C @ 14 MM HG 181.50 °C. @ 760.00 mm Hg |
Colorform | WHITE OR SLIGHTLY PINK CRYSTALLINE POWDER YELLOW LEAFLETS FROM DILUTE ALCOHOL |
Melting Point | 284 °F (NTP, 1992) 140 °C |
Chemical Identity and Properties
4-Amino-6-chloro-1,3-benzenedisulfonamide, also known by its CAS number 121-30-2, is a sulfonamide derivative with significant biochemical activity. This compound has several alternative names including 3-Chloro-4,6-disulfamoylaniline, 5-Chloro-2,4-disulfamoylaniline, Idorese, and Salmid . The chemical identity of this compound is well-established through various analytical techniques and databases.
The compound has a molecular formula of C6H8ClN3O4S2, which indicates its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms . Its structural characteristics include a benzene ring substituted with an amino group, a chloro group, and two sulfonamide groups at positions 1 and 3. This particular arrangement of functional groups contributes to its unique chemical reactivity and biological effects.
Chemical Identification Data
The chemical identification of 4-Amino-6-chloro-1,3-benzenedisulfonamide is substantiated by various spectroscopic and analytical methods. The following table presents key identification parameters:
Parameter | Value |
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CAS Number | 121-30-2 |
Molecular Formula | C6H8ClN3O4S2 |
InChI | InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) |
Canonical SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Alternative Names | 3-Chloro-4,6-disulfamoylaniline; 5-Chloro-2,4-disulfamoylaniline; Idorese; Salmid |
Mass spectral data for this compound is extensively documented, with 105 mass spectra in 2 spectral trees available in specialized databases such as mzCloud . These spectra have been manually curated to ensure high quality and reliability for analytical purposes.
Mechanism of Action
4-Amino-6-chloro-1,3-benzenedisulfonamide demonstrates significant biochemical activity, primarily as an inhibitor of carbonic anhydrase enzymes. This inhibitory action has important physiological consequences that form the basis of its therapeutic applications.
Primary Targets
The compound functions as a potent human carbonic anhydrase (hpCA) inhibitor, which explains its pharmacological effects . Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. By inhibiting these enzymes, 4-Amino-6-chloro-1,3-benzenedisulfonamide disrupts the bicarbonate buffering system that maintains pH homeostasis in various tissues and organs.
Physiological Effects
The inhibition of carbonic anhydrase by this compound leads to several physiological effects that contribute to its therapeutic applications. Primarily, it affects ion transport in the kidney, particularly in the distal convoluted tubule. This action results in decreased reabsorption of sodium and chloride ions, leading to increased urine output – the basis of its diuretic effect.
Additionally, the compound's structure, which includes sulfonamide groups, contributes to potential antimicrobial properties. Sulfonamides as a class are known to interfere with bacterial folic acid synthesis, which explains the compound's reported antimicrobial activity.
Applications in Research and Medicine
4-Amino-6-chloro-1,3-benzenedisulfonamide has significant applications in both research and clinical settings, demonstrating its versatility as a chemical compound.
Analytical Applications
One of the most important applications of this compound is in analytical chemistry, particularly in the detection of thiazide diuretics. Research shows that 4-Amino-6-chloro-1,3-benzenedisulfonamide is useful in long-time detection of thiazide diuretics in urine samples . This capability makes it an invaluable tool in various analytical contexts, including:
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Sports doping control
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Therapeutic drug monitoring
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Pharmacokinetic studies
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Quality control of pharmaceutical products
The compound's well-defined chemical structure and stability contribute to its suitability as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods are crucial for the identification and quantification of drugs and their metabolites in biological samples.
Medicinal Applications
From a therapeutic perspective, 4-Amino-6-chloro-1,3-benzenedisulfonamide has been studied for its potential applications as:
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Diuretic agent: Its ability to inhibit carbonic anhydrase results in increased urine output, making it potentially useful in conditions where fluid reduction is therapeutic.
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Antimicrobial agent: The compound shares structural similarities with other sulfonamides known for their antibacterial properties.
This dual functionality makes 4-Amino-6-chloro-1,3-benzenedisulfonamide a compound of significant interest in medicinal chemistry research.
Synthesis and Preparation Methods
Multiple synthetic approaches exist for the preparation of 4-Amino-6-chloro-1,3-benzenedisulfonamide, highlighting the compound's importance in chemical research and pharmaceutical development.
Patent Methods
A related patent (CN104557623A) describes a synthesis method for a structurally similar compound, 4-amino-6-(trichloroethenyl)-1,3-benzene disulfonamide . This method involves a multi-step process using m-nitrobenzaldehyde as the starting material. The synthetic pathway includes:
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Condensation reaction (using cesium carbonate as catalyst)
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Chlorination reaction
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Elimination reaction
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Reduction reaction (using an iridium complex catalyst)
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Sulfonation reaction
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Ammoniation reaction
While this patent specifically addresses a structurally related compound, the synthetic approach provides valuable insights into potential methods for synthesizing 4-Amino-6-chloro-1,3-benzenedisulfonamide itself .
Chemical Reactions
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide typically involves several key chemical transformations. These may include:
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Introduction of the chloro group at the appropriate position on the benzene ring
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Installation of the amino group
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Sulfonation reactions to introduce the sulfonamide groups
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Purification steps to obtain the final product
These synthetic approaches require careful control of reaction conditions to ensure selectivity and yield, reflecting the complexity of the molecule's structure.
Analytical Characterization
The analytical characterization of 4-Amino-6-chloro-1,3-benzenedisulfonamide is crucial for verifying its identity, purity, and properties. Various instrumental techniques are employed for this purpose.
Mass Spectrometry
Mass spectrometry is a primary analytical technique for characterizing this compound. According to mzCloud data, there are 105 mass spectra in 2 spectral trees available for 4-Amino-6-chloro-1,3-benzenedisulfonamide . These spectra provide detailed fragmentation patterns that are essential for:
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Confirming the compound's identity
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Assessing its purity
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Detecting it in complex biological matrices
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Studying its metabolites
The following table summarizes the mass spectral data available for this compound:
Parameter | Value |
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Number of Spectral Trees | 2 |
Number of Spectra | 105 |
Tandem Spectra | MS 1, MS 2 |
Ionization Methods | ESI |
Analyzers | FT |
Instruments Used | Q Exactive Orbitrap |
This extensive spectral data enhances the reliability of analytical methods involving this compound.
Other Analytical Techniques
Beyond mass spectrometry, other analytical techniques likely employed in the characterization of 4-Amino-6-chloro-1,3-benzenedisulfonamide include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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UV-Visible spectroscopy for quantitative analysis
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X-ray crystallography for three-dimensional structural determination
These techniques collectively provide a comprehensive analytical profile of the compound, essential for both research and quality control purposes.
Biological Activity
The biological activity of 4-Amino-6-chloro-1,3-benzenedisulfonamide extends across multiple domains, with particular significance in pharmacology and toxicology.
Pharmacological Effects
The compound's pharmacological effects are primarily attributed to its action as a carbonic anhydrase inhibitor. This inhibition affects various physiological processes, including:
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Diuretic effect: By inhibiting sodium and chloride reabsorption in the kidney's distal convoluted tubule, the compound increases urine output.
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pH regulation: The inhibition of carbonic anhydrase affects the bicarbonate buffering system, potentially influencing acid-base balance in the body.
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Antimicrobial activity: Similar to other sulfonamides, this compound may interfere with bacterial folic acid synthesis, contributing to its potential antimicrobial properties.
These effects highlight the compound's therapeutic potential in various clinical contexts.
Research Applications
In biological research, 4-Amino-6-chloro-1,3-benzenedisulfonamide serves as:
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A tool compound for studying carbonic anhydrase function
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A reference compound in diuretic research
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A potential lead compound for developing novel therapeutic agents
Its well-defined mechanism of action makes it valuable for understanding basic physiological processes and for drug development efforts.
Comparisons with Related Compounds
4-Amino-6-chloro-1,3-benzenedisulfonamide shares structural and functional similarities with several other compounds, particularly those used as diuretics and antimicrobial agents.
Relationship to Thiazide Diuretics
The compound has a particular relationship with thiazide diuretics, serving as an important target compound in their detection . This relationship stems from structural similarities and potentially shared metabolic pathways. Thiazide diuretics are widely used in the treatment of hypertension, edema, and other conditions requiring fluid reduction.
Structural Analogues
Several structural analogues of 4-Amino-6-chloro-1,3-benzenedisulfonamide exist, including:
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Other sulfonamide derivatives with varying substituents on the benzene ring
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Compounds with similar functional groups but different core structures
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Metabolites and degradation products formed in biological systems
These analogues provide a broader context for understanding the structure-activity relationships of this compound class.
Future Research Directions
The continuing study of 4-Amino-6-chloro-1,3-benzenedisulfonamide presents several promising research directions that could expand our understanding of its properties and applications.
Structural Modifications
Research into structural modifications of the compound could yield derivatives with:
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Enhanced selectivity for specific carbonic anhydrase isoforms
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Improved pharmacokinetic properties
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Reduced side effects
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Novel therapeutic applications
Such structure-activity relationship studies are fundamental to drug discovery and development.
Novel Applications
Exploration of novel applications for 4-Amino-6-chloro-1,3-benzenedisulfonamide might include:
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Development of new analytical methods for diuretic detection
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Investigation of its potential in treating conditions beyond those typically addressed by diuretics
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Application in combination therapies with other therapeutic agents
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Utilization as a research tool in studying physiological processes involving carbonic anhydrase
These potential applications highlight the compound's versatility and continuing relevance in scientific research.
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